molecular formula C10H20N2O3 B558184 (S)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate CAS No. 35150-08-4

(S)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate

Cat. No. B558184
CAS RN: 35150-08-4
M. Wt: 216.28 g/mol
InChI Key: NZSZYROZOXUFSG-ZETCQYMHSA-N
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Description

“(S)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate” is a chemical compound with the CAS Number: 35150-08-4 . It has a molecular weight of 216.28 g/mol . The compound is typically stored at room temperature and appears as a white to off-white powder or crystals .


Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl (1S)-1-(aminocarbonyl)-2-methylpropylcarbamate . The InChI code is 1S/C10H20N2O3/c1-6(2)7(8(11)13)12-9(14)15-10(3,4)5/h6-7H,1-5H3,(H2,11,13)(H,12,14)/t7-/m0/s1 .


Physical And Chemical Properties Analysis

“(S)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate” is a white to off-white powder or crystals . It has a molecular weight of 216.28 g/mol . The compound is typically stored at room temperature .

Scientific Research Applications

  • Antibacterial Activity: A study describes the synthesis of novel derivatives involving "(S)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate" and their evaluation for antibacterial activity. This indicates its potential use in developing new antibacterial agents (Prasad, 2021).

  • Diels-Alder Reactions: Research on the preparation and reaction of 2-amido substituted furan demonstrates the use of tert-butyl carbamates in Diels-Alder reactions, an important method in organic synthesis (Padwa, Brodney, & Lynch, 2003).

  • Intermediate in Synthesis: The compound has been used as an intermediate in synthesizing biologically active compounds, such as omisertinib (AZD9291), indicating its role in pharmaceutical synthesis (Zhao et al., 2017).

  • Asymmetric Mannich Reaction: It is utilized in the synthesis of chiral amino carbonyl compounds through asymmetric Mannich reactions, highlighting its application in creating stereochemically complex molecules (Yang, Pan, & List, 2009).

  • Structural Characterization: Studies involving the synthesis and structural characterization of derivatives of tert-butyl carbamates contribute to the understanding of hydrogen bonding and molecular architecture in crystallography (Das et al., 2016).

  • Photocatalysis: A photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl carbamates has been reported, indicating its application in photocatalytic processes for constructing diverse organic molecules (Wang et al., 2022).

  • Protease Inhibitors: It has been used in the stereoselective synthesis of building blocks for novel protease inhibitors, showcasing its importance in drug development (Ghosh, Cárdenas, & Brindisi, 2017).

  • N-Methylation: The compound's derivatives undergo N-methylation, which is significant in the field of organic chemistry and drug synthesis (Easton, Kociuba, & Peters, 1991).

  • Organometallic Synthesis: It is used in the synthesis of organometallic analogues of antibiotics, expanding its application to organometallic chemistry (Patra, Merz, & Metzler‐Nolte, 2012).

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 .

properties

IUPAC Name

tert-butyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-6(2)7(8(11)13)12-9(14)15-10(3,4)5/h6-7H,1-5H3,(H2,11,13)(H,12,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSZYROZOXUFSG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459810
Record name Boc-L-valine amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate

CAS RN

35150-08-4
Record name 1,1-Dimethylethyl N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35150-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-L-valine amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AE Schneider, G Manolikakes - The Journal of organic chemistry, 2015 - ACS Publications
A bismuth(III) triflate catalyzed three-component synthesis of α-substituted amides starting from amides, aldehydes, and (hetero)arenes is reported. The reaction has a broad substrate …
Number of citations: 39 pubs.acs.org

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